Cas no 885677-77-0 (CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)-)
CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)- Chemical and Physical Properties
Names and Identifiers
-
- CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)-
- AKOS005264774
- 885677-77-0
- trans-2-Morpholinocyclohexanamine
- (1R,2R)-2-(MORPHOLIN-4-YL)CYCLOHEXAN-1-AMINE
- 291776-02-8
- (1R,2R)-2-Morpholinocyclohexan-1-amine
- (1R,2R)-2-(4-Morpholinyl)cyclohexanamine
- (1R,2R)-2-morpholin-4-ylcyclohexan-1-amine
-
- Inchi: 1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2/t9-,10-/m1/s1
- InChI Key: ZRAFIVNWDABKOL-NXEZZACHSA-N
- SMILES: [C@@H]1(N)CCCC[C@H]1N1CCOCC1
Computed Properties
- Exact Mass: 184.157563266Da
- Monoisotopic Mass: 184.157563266Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38.5Ų
CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168540-100mg |
(1R,2R)-2-(4-Morpholinyl)cyclohexanamine |
885677-77-0 | 98% | 100mg |
¥4592.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168540-250mg |
(1R,2R)-2-(4-Morpholinyl)cyclohexanamine |
885677-77-0 | 98% | 250mg |
¥8384.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168540-1g |
(1R,2R)-2-(4-Morpholinyl)cyclohexanamine |
885677-77-0 | 98% | 1g |
¥31808.00 | 2024-04-27 |
CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)-
CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)- (CAS No. 885677-77-0): An Overview of Its Properties and Applications
CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)- (CAS No. 885677-77-0) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of morpholinyl cyclohexanamines and is characterized by its (1R,2R)- configuration, which imparts specific stereochemical properties that are crucial for its biological and chemical behavior.
The (1R,2R)- configuration of CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)- is particularly important because it influences the compound's interactions with biological targets. Chirality plays a critical role in the pharmacological properties of many drugs, and the (1R,2R)- enantiomer of this compound has been shown to exhibit distinct biological activities compared to its enantiomeric counterparts. This makes it a valuable candidate for drug development and other applications in medicinal chemistry.
In recent years, significant research has been conducted to explore the potential therapeutic applications of CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)-. One area of interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play a crucial role in various physiological processes and are important targets for drug discovery. Studies have demonstrated that CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)- can interact with specific GPCRs, potentially modulating their activity and influencing downstream signaling pathways.
Another promising application of CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)- is in the treatment of neurological disorders. Research has shown that this compound can cross the blood-brain barrier and exert neuroprotective effects. In preclinical studies, it has been observed to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)- involves several steps that require precise control over chirality. One common approach is the use of asymmetric catalysis techniques to achieve high enantioselectivity. Recent advancements in catalytic methods have enabled more efficient and scalable synthesis routes for this compound. For example, the use of chiral catalysts such as BINAP-based palladium complexes has been reported to yield high yields and excellent enantiomeric excesses.
From a pharmacokinetic perspective, CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)- exhibits favorable properties that make it suitable for oral administration. It has good solubility in both aqueous and organic solvents and demonstrates acceptable bioavailability when administered orally. Additionally, its metabolic stability has been evaluated in various preclinical models, showing promising results in terms of maintaining its active form in vivo.
The safety profile of CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)- has also been extensively studied. Toxicological assessments have indicated that it is well-tolerated at therapeutic doses with minimal side effects. However, as with any new chemical entity (NCE), ongoing research is necessary to fully understand its long-term safety and efficacy.
In conclusion, CYCLOHEXANAMINE, 2-(4-MORPHOLINYL)-, (1R,2R)- (CAS No. 885677-77-0) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique stereochemical properties and favorable pharmacological profile make it an attractive candidate for further investigation. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it is likely to play an increasingly important role in the development of new treatments for various diseases.
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